![molecular formula C7H7N3O B1610545 3,4-二氢吡啶并[2,3-b]吡嗪-2(1H)-酮 CAS No. 67074-78-6](/img/structure/B1610545.png)
3,4-二氢吡啶并[2,3-b]吡嗪-2(1H)-酮
概述
描述
3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one is a heterocyclic compound characterized by a fused ring structure that includes both pyridine and pyrazine moieties
科学研究应用
3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one and its derivatives have a variety of applications, particularly in pharmaceutical research, due to their unique chemical properties and biological activities .
General Information
3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one is a heterocyclic compound featuring a bicyclic structure that combines pyridine and pyrazine moieties. The molecular formula and a molecular weight of approximately 217.15 g/mol characterize 6-(trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one. The trifluoromethyl group enhances its lipophilicity and influences its biological activity, making it valuable in medicinal chemistry and pharmacology.
Scientific Research Applications
3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one and its derivatives are used for:
- Development of Antibacterial Agents 7-Bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is used to prepare heterocyclic compounds with antibacterial properties .
- ENPP1 Inhibitors Derivatives of 3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one and 3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one have been identified as inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) . ENPP1 negatively regulates the anti-cancer Stimulator of Interferon Genes (STING) pathway . These compounds show high microsomal stabilities and do not inhibit CYPs (1A2, 2C9, 2C19, 2D6, and 3A4), suggesting their potential in cancer immunotherapy .
- BRAF Kinase Inhibition A novel pyridopyrazinone compound, termed 1t , contains a 3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yloxy moiety . 1t inhibits the kinase activity of V600EBRAF in vitro and inhibits ERK1/2 phosphorylation in WM266.4 cells, a melanoma line . Docking studies suggest that 1t binds to the inactive conformation of BRAF, forming hydrogen bonds with key amino acids in the hinge region and DFG motif .
- PDE2A Inhibitors Pyrazolo[1,5-a]pyrimidine derivatives, incorporating a 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one core, are explored as inhibitors of phosphodiesterase 2A (PDE2A) . These compounds have been optimized to improve brain penetration and reduce P-glycoprotein (P-gp) substrate properties .
Tables of Key Data
Table 1: BRAF Inhibition by Compound 1t
Parameter | Value |
---|---|
V600EBRAF in vitro IC50 | 0.019 ± 0.004 μM |
ERK1/2 Phosphorylation IC50 | 0.005 ± 0.002 μM |
Table 2: Henry's Law Constant for Monochloramine
Temperature (°C) | Henry's Law Constant |
---|---|
11 | 8 × 10-3 |
32 | 4 × 10-2 |
Note: The Henry's Law Constant indicates the volatility of a compound; higher values suggest greater emissions from water .
Case Studies
- BRAF Inhibition in Melanoma Cells: Compound 1t was tested on WM266.4 melanoma cells, which are known to have the V600DBRAF mutation . The compound effectively inhibited ERK1/2 phosphorylation, demonstrating its activity against oncogenic BRAF in a cellular context .
- PDE2A Inhibitor Optimization: Researchers combined structural features from two classes of compounds to create a hybrid molecule (5 ) that inhibited PDE2A with an IC50 of 66 nM and showed no indication of being a P-gp substrate . This hybrid approach improved brain penetration by reducing the hydrogen bond donor count .
作用机制
Mode of Action
It’s known that the compound is synthesized via reactions involving 2-amino-nicotinonitriles and carbonyls . The exact interaction with its targets and the resulting changes are yet to be determined.
Biochemical Pathways
It’s known that pyrido[2,3-b]pyrazin based heterocyclic compounds have been used in electrochemical sensing of dna and in vitro antioxidant and antiurease activity .
Result of Action
It’s known that the compound is synthesized via a clean, green, efficient, and facile protocol .
Action Environment
It’s known that the compound can be synthesized using a twin screw extruder, which allows the reaction to be carried out without a catalyst or solvent .
生化分析
Biochemical Properties
The 3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one has been found to have remarkable contributions towards nonlinear optical (NLO) technological applications . It has been utilized for the first time in electrochemical sensing of DNA, in vitro antioxidant, and antiurease activity .
Molecular Mechanism
It has been suggested that this compound may interact with various biomolecules, potentially influencing gene expression and enzyme activity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,4-diaminopyridine with oxalic acid or its derivatives. The reaction is usually carried out in a solvent such as ethanol or water, under reflux conditions, to facilitate the formation of the desired heterocyclic structure.
Industrial Production Methods: In an industrial setting, the production of 3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one can be scaled up using continuous flow reactors or batch processes. The use of catalysts and optimized reaction conditions can enhance yield and purity. Twin screw extrusion, a solvent-free and catalyst-free method, has also been explored for the synthesis of similar compounds, offering a green chemistry approach .
化学反应分析
Types of Reactions: 3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or pyrazine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation can be achieved using halogens or N-halosuccinimides, while nucleophilic substitutions often involve amines or thiols.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
相似化合物的比较
- Pyrido[2,3-d]pyrimidin-2(1H)-one
- Quinoxalin-2(1H)-one
- Pyrido[3,4-b]pyrazin-2(1H)-one
Comparison: Compared to these similar compounds, 3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one is unique due to its specific ring fusion pattern and the presence of both pyridine and pyrazine rings. This structural uniqueness can influence its chemical reactivity and biological activity, making it a distinct and valuable compound for various applications.
生物活性
3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one features a fused heterocyclic structure that contributes to its biological properties. The compound can be synthesized through various methods, including multicomponent reactions and green chemistry approaches that enhance efficiency and reduce environmental impact .
Antitumor Activity
Research indicates that derivatives of 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one exhibit significant cytotoxic effects against various cancer cell lines. A study found that certain derivatives showed IC50 values below 1 µM against the A549 lung cancer cell line, with the most potent compound achieving an IC50 of 0.19 µM .
Compound | Cell Line | IC50 (µM) |
---|---|---|
15g | A549 | 0.19 |
15g | MDA-MB-231 | 2.11 |
15g | HT-29 | 2.15 |
Antibacterial and Antiviral Properties
The compound has also been reported to possess antibacterial and anti-HIV activities. Its derivatives are being explored as potential therapeutic agents for treating infections caused by resistant bacterial strains and HIV .
The biological activity of 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is attributed to its ability to interact with various molecular targets. For instance, one study demonstrated that certain derivatives inhibit BRAF kinase activity, which is crucial in cancer cell proliferation . The selectivity and potency of these compounds make them promising candidates for targeted cancer therapies.
Study on Antitumor Activity
In a pharmacological study involving multiple cancer cell lines (A549, MDA-MB-231, HT-29), researchers synthesized a series of 2-hydrazonylpyrido[2,3-b]pyrazin-3(4H)-one derivatives. The results indicated that these compounds exhibited varying degrees of cytotoxicity, with some showing strong potential as antitumor agents .
In Vivo Studies
Further investigations into the in vivo efficacy of these compounds have shown promising results in reducing tumor size in animal models. For example, compounds targeting the BRAF mutation demonstrated significant tumor reduction in xenograft models .
属性
IUPAC Name |
3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c11-6-4-9-7-5(10-6)2-1-3-8-7/h1-3H,4H2,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGOCZJARKJCGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(N1)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80544250 | |
Record name | 3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80544250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67074-78-6 | |
Record name | 3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80544250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the structure of 3,4-Dihydro-1H-pyrido[2,3-b]pyrazin-2-one derivatives in relation to their activity as Corticotropin-Releasing Factor-1 (CRF1) receptor antagonists?
A1: Research has shown that modifications to the core structure of 3,4-Dihydro-1H-pyrido[2,3-b]pyrazin-2-one can significantly influence its binding affinity for the CRF1 receptor. For example, the addition of specific substituents at the 4-position of the pyrido[2,3-b]pyrazin-2(1H)-one scaffold led to compounds with enhanced binding affinity and in vivo efficacy as CRF1 antagonists []. These structure-activity relationship (SAR) studies highlight the importance of specific chemical moieties in determining the potency and selectivity of these compounds as potential therapeutics for anxiety and stress-related disorders.
Q2: What are the key structural features of 3-phenacylidene-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones and 2-phenacylidene-1,2-dihydro-4H-pyrido[2,3-b]pyrazin-3-ones and how do they influence their tautomeric behavior?
A2: These isomeric compounds are distinguished by the position of the phenacylidene substituent on the pyrido[2,3-b]pyrazinone ring system []. The presence of a methyl group adjacent to the phenacylidene moiety in 3-(1-benzoyl)ethyl-1H-pyrido[2,3-b]pyrazin-2-one (7) and similar derivatives forces them to exist solely in the imine form due to steric hindrance []. This highlights how subtle structural changes, even within a series of closely related compounds, can have a profound impact on their chemical properties and potential biological activity.
Q3: Can you elaborate on the synthesis of 3-phenacylidene-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones and 2-phenacylidene-1,2-dihydro-4H-pyrido[2,3-b]pyrazin-3-ones and the factors affecting the preferential formation of each isomer?
A3: The synthesis of both isomers involves the condensation reaction of 2,3-diaminopyridine with ethyl benzoylpyruvate derivatives []. Interestingly, altering the reaction conditions, such as temperature and solvent, allows for the preferential formation of one isomer over the other. This control over regioselectivity during synthesis is crucial for researchers exploring the SAR of these compounds and optimizing their desired pharmacological properties.
Q4: What in vivo studies have been conducted with 3,4-Dihydro-1H-pyrido[2,3-b]pyrazin-2-one derivatives targeting the CRF1 receptor?
A4: Compound 8w, a potent 3,4-Dihydro-1H-pyrido[2,3-b]pyrazin-2-one-based CRF1 antagonist, demonstrated efficacy in a rat model of anxiety (defensive withdrawal) []. This suggests its therapeutic potential for anxiety disorders. Furthermore, pharmacokinetic studies in dogs revealed a favorable profile for 8w, including a long half-life and good oral bioavailability, indicating its suitability for further development as a potential drug candidate.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。